![molecular formula C9H9N3O B2804859 N-(1H-indazol-5-yl)acetamide CAS No. 95574-27-9](/img/structure/B2804859.png)
N-(1H-indazol-5-yl)acetamide
Overview
Description
N-(1H-indazol-5-yl)acetamide (NIA) is a novel small molecule that has been studied for its potential applications in both scientific research and drug development. NIA is a derivative of the indazole family, and is a cyclic amide with a nitrogen atom at the center. It has been investigated for its ability to modulate a variety of biological processes, including inflammation, cell proliferation, and apoptosis. NIA has also been found to interact with a number of different proteins and enzymes, making it an attractive target for drug discovery.
Scientific Research Applications
Anticancer Potential
N-(1H-indazol-5-yl)acetamide: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines derived from different cancer types. While more studies are needed, initial findings suggest that it may inhibit cancer cell proliferation .
Indazole Derivatives in Medicinal Chemistry
Indazole derivatives, including N-(1H-indazol-5-yl)acetamide , hold promise in medicinal chemistry. Scientists have synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their antiproliferative activities against different cancer types. These compounds could serve as building blocks for novel drug development .
Antitubercular Activity
In the fight against tuberculosis (TB), researchers have explored indole derivatives. N-(1H-indazol-5-yl)acetamide and related compounds have been tested for their in vitro antitubercular activity. These investigations aim to identify potential candidates for TB treatment .
Synthetic Approaches to Indazoles
The synthesis of indazoles is an active area of research. Strategies include transition metal-catalyzed reactions, reductive cyclization, and the formation of 2H-indazoles via consecutive C–N and N–N bond formation. These synthetic approaches contribute to the availability of diverse indazole derivatives .
Crystal Structure Studies
Understanding the crystal structure of N-(1H-indazol-5-yl)acetamide provides valuable insights. Researchers have determined its monoclinic crystal structure, which includes key parameters such as lattice constants, bond angles, and atomic coordinates. Such studies aid in predicting its behavior and interactions .
Mechanism of Action
Target of Action
N-(1H-indazol-5-yl)acetamide is a compound that has been found to have potential therapeutic applications Compounds containing the indazole moiety have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
Indazole derivatives have been reported to affect various pathways, including those involved in inflammation and cancer . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), thereby affecting the inflammatory response .
Pharmacokinetics
The compound is reported to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of inflammatory mediators, thereby reducing inflammation .
properties
IUPAC Name |
N-(1H-indazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHKKOLBJMLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)acetamide |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.